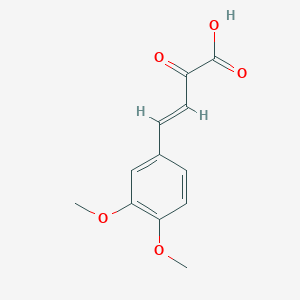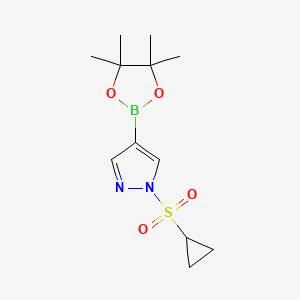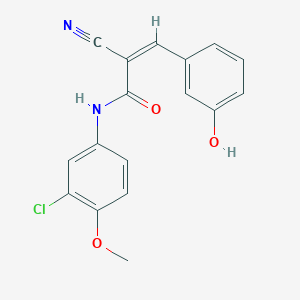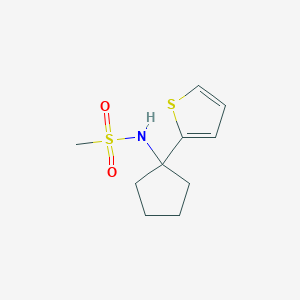![molecular formula C20H22ClN7OS B2904416 2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 879579-62-1](/img/structure/B2904416.png)
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C20H22ClN7OS and a molecular weight of 443.95. It is part of the tetrazole family, which are known for their role in medicinal and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring, which is a five-membered aza compound with 6π electrons. The reactivity of 5-substituted tetrazole is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also react with a few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
The compound is a crystalline powder . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Synthesis and Biological Evaluation
A systematic effort led to the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing potential anti-bacterial properties against both gram-negative and gram-positive bacteria, as well as moderate α-chymotrypsin enzyme inhibition. Molecular docking studies further corroborated the bioactivity data, highlighting the compound's potential in antibacterial and anti-enzymatic applications (Siddiqui et al., 2014).
Antimicrobial Activity
New thiazolidin-4-one derivatives, incorporating the core structure of the compound , were synthesized and evaluated for their antimicrobial activity. These compounds exhibited promising antibacterial and antifungal properties, demonstrating the chemical framework's potential in developing new antimicrobial agents (Baviskar et al., 2013).
Antifungal and Anticholinesterase Activities
Another study focused on synthesizing new thiazole derivatives related to the compound, evaluating them for antimicrobial and anticholinesterase activities. While expectations for anticholinesterase activity were not met, significant antifungal activity was observed, especially against Candida parapsilosis, indicating potential applications in antifungal drug development (Yurttaş et al., 2015).
Antioxidant, Analgesic, and Anti-inflammatory Activities
Another derivative, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and screened for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. This compound exhibited notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory effects, showcasing the therapeutic potential of derivatives of the compound (Nayak et al., 2014).
Safety and Hazards
Future Directions
Tetrazoles and their derivatives have been gaining attention in the field of medicinal chemistry due to their significant roles in various applications. Future research may focus on exploring more eco-friendly synthesis methods, studying their mechanisms of action in more detail, and investigating their potential uses in new applications .
properties
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-26-10-12-27(13-11-26)16-8-6-15(7-9-16)22-19(29)14-30-20-23-24-25-28(20)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFOKGJDBFPRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide](/img/structure/B2904333.png)
![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2904340.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2904349.png)
![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)

